1-acetyl-N-ethyl-N-(m-tolyl)azetidine-3-carboxamide
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Overview
Description
Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry. Their reactivity is driven by a considerable ring strain, but they are significantly more stable than related aziridines .
Synthesis Analysis
Azetidines can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .Molecular Structure Analysis
Azetidines are four-membered heterocycles. Their reactivity is driven by a considerable ring strain, but they are significantly more stable than related aziridines .Chemical Reactions Analysis
Azetidines can undergo various chemical reactions due to their ring strain. They can be functionalized under appropriate reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidines can vary widely depending on their specific structure and functional groups. They are generally stable compounds due to their ring strain .Scientific Research Applications
Enzymatic Detoxification and Protein Misfolding
Enzymatic Detoxification : A study on Saccharomyces cerevisiae Σ1278b identified a novel gene, MPR1, encoding an acetyltransferase that detoxifies azetidine-2-carboxylic acid (AZC), a toxic analog of proline. This enzyme might offer insights into detoxification methods for related compounds (Shichiri et al., 2001).
Protein Misfolding : Research has shown that AZC can be misincorporated into proteins in place of proline, leading to misfolding and inhibiting cell growth. This suggests that understanding the effects of similar compounds on protein structure could be crucial for developing therapeutic interventions (Zagari et al., 1990).
Synthesis and Transformations
- Synthetic Applications : Studies on the synthesis of azido-glycopyranosyl cyanides as precursors to anomeric α-amino acids demonstrate the utility of these methods in creating bioactive compounds. This approach could be adapted for synthesizing derivatives of 1-acetyl-N-ethyl-N-(m-tolyl)azetidine-3-carboxamide (Somsák et al., 1996).
Potential Biological Activities
- Antitumor Activity : Pyridine-2-carboxaldehyde thiosemicarbazones have been synthesized and evaluated for antineoplastic activity, indicating that certain structural modifications can enhance biological activity. Similar strategies might be applied to explore the antitumor potential of 1-acetyl-N-ethyl-N-(m-tolyl)azetidine-3-carboxamide (Liu et al., 1992).
Chemical Reactivity and Applications
- Three-Component Reaction : A novel three-component reaction involving small-ring cyclic amines with arynes and acetonitrile produces N-aryl γ-aminobutyronitriles and δ-aminovaleronitriles. This methodology could be relevant for creating bioactive derivatives of 1-acetyl-N-ethyl-N-(m-tolyl)azetidine-3-carboxamide (Stephens et al., 2013).
Future Directions
properties
IUPAC Name |
1-acetyl-N-ethyl-N-(3-methylphenyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-17(14-7-5-6-11(2)8-14)15(19)13-9-16(10-13)12(3)18/h5-8,13H,4,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAWXZMMRKVFSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2CN(C2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-ethyl-N-(m-tolyl)azetidine-3-carboxamide |
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